molecular formula C15H20N2O2S2 B2768401 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 941977-59-9

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2768401
CAS No.: 941977-59-9
M. Wt: 324.46
InChI Key: DKQFZASUWMJNDT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a dimethylaminoethyl backbone substituted with a thiophen-2-yl group and a 4-methylbenzenesulfonamide (tosyl) moiety. This compound combines aromatic (thiophene and benzene rings) and aliphatic (dimethylaminoethyl chain) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-12-6-8-13(9-7-12)21(18,19)16-11-14(17(2)3)15-5-4-10-20-15/h4-10,14,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFZASUWMJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with dimethylamine to form 2-(dimethylamino)-2-(thiophen-2-yl)ethyl bromide.

    Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide, enabling comparative analysis of their properties:

Structural Analogs

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound Thiophen-2-yl, dimethylaminoethyl, tosyl group C₁₅H₂₀N₂O₂S₂ 340.46 Reference standard
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-3,6-dichloropyridine-2-carboxamide () Pyridine core, dichloro substituents, carboxamide linkage C₁₅H₁₅Cl₂N₃OS 344.27 Replaces tosyl group with pyridine-carboxamide; lacks sulfonamide
N-(5-(2-(Dimethylamino)ethyl)-2-thiazolyl)-4-methylbenzenesulfonamide HCl () Thiazole ring, dimethylaminoethyl chain, tosyl group C₁₃H₁₈N₃O₂S₂·HCl 364.34 Thiazole replaces thiophene; hydrochloride salt enhances solubility
(±)-N-(2-(2-benzylidene-1-tosylhydrazinyl)-1-cyclopropyl-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide () Cyclopropyl group, benzylidene-tosylhydrazine substituent C₂₉H₂₈N₄O₄S₂ 594.15 Larger, more complex substituents; instability noted in synthesis

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a dimethylamino group, a thiophene ring, and a sulfonamide moiety. The molecular formula is C14H18N2O2SC_{14}H_{18}N_2O_2S, and its molecular weight is approximately 286.37 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : Reaction of 2-bromoethyl thiophene with dimethylamine to yield 2-(dimethylamino)-2-(thiophen-2-yl)ethyl bromide.
  • Sulfonamide Formation : The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to produce the final compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key metabolic enzymes, which can disrupt cancer cell proliferation and other pathological processes.
  • Receptor Modulation : The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the thiophene ring may participate in π-π stacking interactions .

Case Studies

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have shown significant growth inhibition in human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting that this compound may possess similar properties .
  • Pathogen Resistance : Investigations into related compounds have revealed their effectiveness against specific pathogens, potentially through mechanisms involving receptor antagonism or metabolic pathway disruption. These findings highlight the compound's potential for development as an antimicrobial agent.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityApplications
This compoundDimethylamino, thiophene ringAntitumor, antimicrobialMedicinal chemistry
N-(2-(dimethylamino)ethyl)-4-methylbenzenesulfonamideLacks thiophene ringReduced binding affinityLimited applications
N-(2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamideLacks dimethylamino groupAffects solubilityLess effective

The unique combination of functional groups in this compound enhances its potential for targeting specific biological pathways compared to its analogs.

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